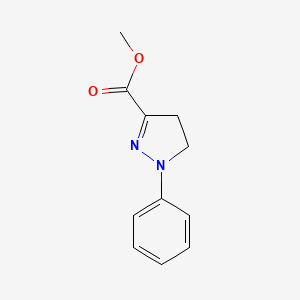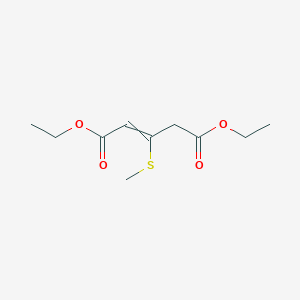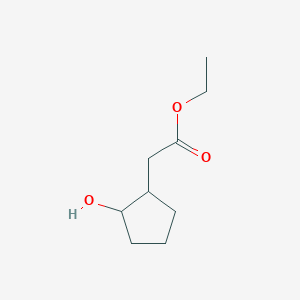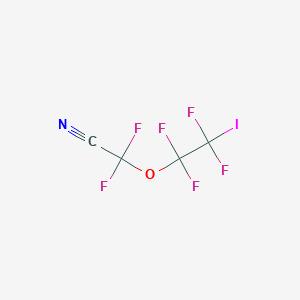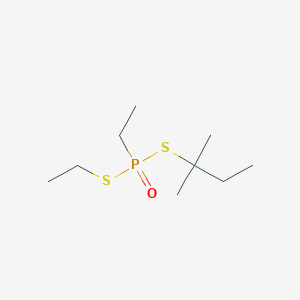
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate is a chemical compound known for its unique structure and properties It is an organic thiophosphate, which means it contains phosphorus, sulfur, and organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate typically involves the reaction of ethylphosphonodithioic acid with appropriate alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Safety measures are crucial due to the potential toxicity of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: In this reaction, one of the groups in the compound is replaced by another group, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines.
Scientific Research Applications
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of pesticides and other agrochemicals due to its reactivity and effectiveness.
Mechanism of Action
The mechanism of action of S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from interacting with the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired effect, whether it be pest control or therapeutic action.
Comparison with Similar Compounds
Similar Compounds
VX nerve agent: An organic thiophosphate with similar structural features but used primarily as a chemical warfare agent.
Ethyl S-2-diisopropylaminoethyl methylphosphonothiolate: Another organophosphorus compound with similar reactivity and applications.
Uniqueness
S-Ethyl S-(2-methylbutan-2-yl) ethylphosphonodithioate is unique due to its specific alkyl groups and the resulting chemical properties
Properties
CAS No. |
93341-92-5 |
|---|---|
Molecular Formula |
C9H21OPS2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
2-[ethyl(ethylsulfanyl)phosphoryl]sulfanyl-2-methylbutane |
InChI |
InChI=1S/C9H21OPS2/c1-6-9(4,5)13-11(10,7-2)12-8-3/h6-8H2,1-5H3 |
InChI Key |
XKCXIWIJZAOITA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)SP(=O)(CC)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


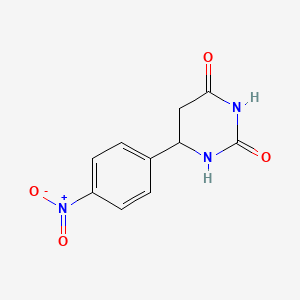
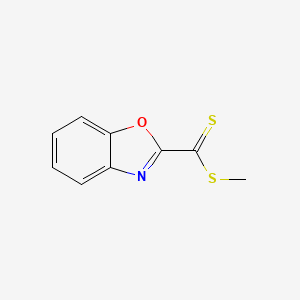
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
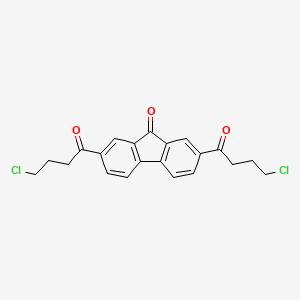
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)

